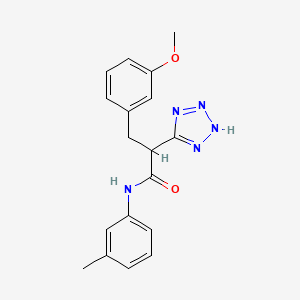

3-(3-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Description

3-(3-Methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS: 483993-25-5) is a synthetic small molecule characterized by a propanamide backbone substituted with a 3-methoxyphenyl group at position 3, a 2H-tetrazol-5-yl moiety at position 2, and a 3-methylphenyl group on the amide nitrogen (N-(3-methylphenyl)) . Its molecular formula is C₁₈H₁₉N₅O₂, with a molecular weight of 337.38 g/mol and a purity >90% in commercial preparations . The tetrazole ring (2H-tetrazol-5-yl) is a critical pharmacophore, often acting as a bioisostere for carboxylic acids to enhance metabolic stability and bioavailability .

Properties

IUPAC Name |

3-(3-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-12-5-3-7-14(9-12)19-18(24)16(17-20-22-23-21-17)11-13-6-4-8-15(10-13)25-2/h3-10,16H,11H2,1-2H3,(H,19,24)(H,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCICVPDSTZKDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C3=NNN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the tetrazole ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

Coupling reactions: The methoxyphenyl and methylphenyl groups are introduced through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an activated carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone, while reduction of a nitro group yields an amine.

Scientific Research Applications

3-(3-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: It may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Its unique properties could be exploited in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring, in particular, is known to mimic carboxylate groups, allowing the compound to interact with active sites of enzymes or receptors that recognize carboxylates.

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Methoxy Group Position : Ortho-substituted methoxy (e.g., 2-methoxy in ) may induce steric hindrance, altering binding interactions compared to the target compound’s 3-methoxy substitution.

- N-Substituents : Ethyl () or trifluoromethyl () groups on the N-phenyl ring modulate lipophilicity and electron density, impacting membrane permeability and target affinity.

- Polarity : Additional methoxy or hydroxy groups () enhance hydrophilicity but may reduce blood-brain barrier penetration.

Physicochemical Properties

LogP and Solubility :

- The target compound’s logP is estimated to be ~2.5–3.0 (moderate lipophilicity), balancing solubility and permeability.

- Analogs with multiple methoxy groups (e.g., ) exhibit higher polarity (logP ~1.5–2.0), favoring aqueous solubility but limiting cellular uptake.

- The trifluoromethyl group in increases lipophilicity (logP ~3.5) but reduces solubility due to its hydrophobic nature.

- Hydrogen Bonding: The tetrazole ring (H-bond acceptor) and amide (H-bond donor) are conserved across analogs. Hydroxy groups in introduce additional H-bond donors.

Biological Activity

Overview

3-(3-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound characterized by its complex structure, which includes a methoxyphenyl group, a methylphenyl group, and a tetrazole ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

- Molecular Formula : C18H19N5O2

- Molecular Weight : 337.38 g/mol

- CAS Number : 483993-25-5

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrazole Ring : Achieved through cyclization of an appropriate nitrile with sodium azide under acidic conditions.

- Coupling Reactions : The methoxyphenyl and methylphenyl groups are introduced using palladium-catalyzed coupling reactions (e.g., Suzuki or Heck coupling).

- Amidation : Formation of the amide bond through reaction of an amine with an activated carboxylic acid derivative.

The biological activity of 3-(3-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is primarily attributed to its interaction with biological macromolecules such as proteins and nucleic acids. The tetrazole ring can mimic carboxylate groups, facilitating binding to active sites of enzymes or receptors that recognize these groups.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological activities:

- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, possibly due to the structural features that enhance interaction with target proteins involved in cell proliferation.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although detailed studies are necessary to elucidate specific mechanisms.

- Antimicrobial Properties : There is emerging evidence suggesting that derivatives of this compound could possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

Cytotoxicity Assays

A study conducted on various derivatives of tetrazole compounds indicated that modifications in the phenyl rings significantly influence cytotoxicity. For instance, compounds with electron-donating groups showed enhanced activity against cancer cell lines compared to their counterparts with electron-withdrawing groups.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat |

| Compound B | 1.98 ± 1.22 | A-431 |

| Compound C | <0.5 | HT29 |

Metabolism Studies

Metabolism studies have shown that compounds similar to 3-(3-methoxyphenyl)-N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide are well absorbed and extensively metabolized in vivo, with significant renal excretion observed in animal models. The half-life in rats was approximately 0.6 hours, indicating rapid clearance from the body .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.